molecular formula C17H12F2N2O2S B5693143 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No. B5693143
M. Wt: 346.4 g/mol
InChI Key: YCLAOYBEIZIRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, also known as DFB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DFB belongs to the class of thiazole compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has also been reported to have anticancer properties, with studies showing its ability to inhibit the growth and proliferation of cancer cells. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been shown to possess antiviral properties, with studies demonstrating its ability to inhibit the replication of viruses such as HIV and HCV.

Mechanism of Action

The exact mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is not fully understood. However, studies have shown that N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide exerts its biological effects by modulating various signaling pathways. For example, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been shown to possess a variety of biochemical and physiological effects. Studies have demonstrated that N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been shown to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide in lab experiments is its well-established synthesis method. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide in lab experiments is its potential toxicity. Studies have shown that N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide can induce cytotoxicity in certain cell types, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide. One area of research could focus on the development of novel derivatives of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide with improved therapeutic properties. Another area of research could focus on the elucidation of the exact mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, which could provide insights into its potential therapeutic applications. Additionally, further research could be conducted to evaluate the safety and efficacy of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide involves the reaction of 2,4-difluoroaniline with thioamide, followed by the reaction with 3-methoxybenzoyl chloride. The resulting compound is then purified by column chromatography to obtain pure N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide. The synthesis method of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is well-established and has been reported in several literature sources.

properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c1-23-12-4-2-3-10(7-12)16(22)21-17-20-15(9-24-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLAOYBEIZIRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

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